3,3'-Dibromodiphenyl ether
Overview
Description
3,3’-Dibromodiphenyl ether is an organobromine compound with the molecular formula C₁₂H₈Br₂O. It is a member of the polybrominated diphenyl ethers family, which are commonly used as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3,3’-positions .
Industrial Production Methods: Industrial production of 3,3’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dibromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding phenols.
Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
Substitution: Formation of substituted diphenyl ethers.
Oxidation: Formation of bromophenols.
Reduction: Formation of diphenyl ether.
Scientific Research Applications
3,3’-Dibromodiphenyl ether has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the environmental fate and degradation of polybrominated diphenyl ethers.
Toxicology: Research on its toxicological effects helps in understanding the impact of brominated flame retardants on human health and the environment.
Material Science: It is used in the development of flame-retardant materials for electronics and textiles.
Mechanism of Action
The mechanism of action of 3,3’-Dibromodiphenyl ether involves its interaction with biological systems. It can be metabolized by certain bacterial strains, leading to the formation of intermediate compounds such as dihydrodiols and phenols. These intermediates are further degraded through enzymatic pathways involving enzymes like biphenyl dioxygenase and dihydrodiol dehydrogenase .
Comparison with Similar Compounds
- 4,4’-Dibromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- Decabromodiphenyl ether
Comparison: 3,3’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to 4,4’-Dibromodiphenyl ether, it has different substitution positions, leading to variations in its physical and chemical properties. Tetrabromodiphenyl ethers and decabromodiphenyl ethers have higher bromine content, making them more effective as flame retardants but also more persistent in the environment .
Properties
IUPAC Name |
1-bromo-3-(3-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSVFJIXSNRBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534622 | |
Record name | 1,1'-Oxybis(3-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6903-63-5 | |
Record name | 3,3'-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Oxybis(3-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YBK0DM5OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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